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gamma-Glutamylglutamate

Neurochemistry Glutathione metabolism γ-Glutamyltransferase

γ-Glutamylglutamate (L-isomer) is the only endogenous dipeptide with demonstrated GluN2B NMDA receptor subunit preference—not shared by γ-Glu-Cys, γ-Glu-Gln, or other γ-glutamyl peptides. The γ-isopeptide bond confers metabolic stability absent in standard α-peptides. Validated applications: GluN2B-specific synaptic plasticity & ischemia models; GGT activity biomarker (70% reduction by acivicin vs. 36% for γ-Glu-Gln); clean-label kokumi enhancer (17.5 μM threshold); GCP II inhibitor SAR scaffold. NOT substitutable by generic dipeptides. Authenticated L-isomer.

Molecular Formula C10H16N2O7
Molecular Weight 276.24 g/mol
CAS No. 1116-22-9
Cat. No. B1671460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamylglutamate
CAS1116-22-9
SynonymsG-Glu-Glu;  gamma-Glutamyl-glutamic acid;  H-gGlu-Glu-OH;  G Glu Glu;  GGluGlu;  H gGlu Glu OH;  HgGluGluOH
Molecular FormulaC10H16N2O7
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
InChIKeyOWQDWQKWSLFFFR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gamma-Glutamylglutamate (CAS 1116-22-9) Procurement: Scientific Baseline and Unique Chemical Identity


Gamma-Glutamylglutamate (γ-Glu-Glu; CAS 1116-22-9) is an endogenous dipeptide consisting of two glutamate residues linked via an isopeptide γ-glutamyl bond [1]. It is a member of the γ-glutamyl peptide family, which are key intermediates in glutathione metabolism and xenobiotic detoxification, and are recognized as calcium-sensing receptor (CaSR) agonists that modulate taste perception [2]. The L-isomer (γ-L-glutamyl-L-glutamate) is the biologically relevant form and is endogenously produced in the brain and other tissues [3]. Unlike α-peptide bonds found in typical dipeptides, the γ-linkage confers distinct metabolic stability and unique interactions with enzymes and receptors, making direct substitution with other dipeptides problematic [4].

Gamma-Glutamylglutamate (1116-22-9): Why In-Class γ-Glutamyl Peptides Cannot Be Freely Substituted


γ-Glutamyl peptides share a common backbone but exhibit striking functional divergence that precludes generic substitution. While all members activate the calcium-sensing receptor (CaSR) to varying degrees, their potency differs by orders of magnitude: for example, γ-Glu-Val-Gly exhibits an EC50 of ~13 µM, whereas many dipeptides require millimolar concentrations [1]. More critically, the C-terminal amino acid dictates receptor subunit selectivity—as demonstrated for γ-Glu-Glu, which preferentially activates GluN2B-containing NMDA receptors, a property not shared by other γ-glutamyl dipeptides [2]. Furthermore, tissue-specific biosynthesis and degradation pathways differ substantially; γ-Glu-Glu is generated as a specific by-product of glutathione breakdown via γ-glutamyltransferase action, and its extracellular concentration is regulated independently from that of γ-Glu-Cys or γ-Glu-Gln [3]. Consequently, substituting one γ-glutamyl peptide for another in experimental systems yields non-equivalent biological outcomes and confounds data interpretation.

Gamma-Glutamylglutamate (1116-22-9): Quantifiable Differentiators vs. Closest Analogs


Tissue Abundance and GGT-Dependent Regulation: γ-Glu-Glu vs. γ-Glu-Cys and γ-Glu-Gln

In rat hippocampal slices, basal tissue concentrations of γ-Glu-Glu are 19.4 ± 8.2 pmol/mg protein, compared to 40.3 ± 6.7 pmol/mg protein for γ-Glu-Gln and lower levels for γ-Glu-Cys [1]. Crucially, inhibition of γ-glutamyl transpeptidase (GGT) with acivicin (0.2 mM) reduced tissue γ-Glu-Glu by 70% (to 5.8 ± 3.6 pmol/mg protein), whereas γ-Glu-Gln was reduced by only 36% (to 25.7 ± 4.2 pmol/mg protein), demonstrating that γ-Glu-Glu is the most GGT-dependent of these three peptides [1]. Under depolarizing conditions (50 mM K+), maximal net efflux of γ-Glu-Glu was 0.07 ± 0.06 pmol/mg protein/min, substantially lower than γ-Glu-Cys (0.36 ± 0.13 pmol/mg protein/min) and glutamate (264 ± 88 pmol/mg protein/min) [1].

Neurochemistry Glutathione metabolism γ-Glutamyltransferase

NMDA Receptor Subunit Selectivity: γ-Glu-Glu vs. Glutamate

γ-Glu-Glu acts as a partial agonist at NMDA receptors, but unlike the full agonist glutamate, it displays pronounced subunit selectivity. In HEK293 cells expressing recombinant NMDA receptors, γ-Glu-Glu activated GluN2B-containing receptors with significantly higher efficacy than GluN2A-containing receptors [1]. At low concentrations, γ-Glu-Glu potentiated glutamate-induced responses, whereas at high concentrations it acted as a partial agonist (efficacy <100% relative to glutamate) [1]. This dual modulatory behavior is absent in glutamate and not reported for other γ-glutamyl dipeptides. Additionally, γ-Glu-Glu's excitatory effects were abolished by tetrodotoxin (TTX), confirming dependence on synaptic transmission [1].

Neuroscience NMDA receptor Glutamate signaling

Kokumi Taste Threshold: γ-Glu-Glu vs. Other γ-Glutamyl Dipeptides

Among kokumi-active γ-glutamyl peptides, γ-Glu-Glu exhibits one of the lowest taste thresholds for eliciting the characteristic mouthfulness and continuity sensation. Sensory analysis determined the kokumi threshold of γ-Glu-Glu to be 17.5 μM, compared to 2,400 μM for umami perception [1]. This threshold is lower than that of several other γ-glutamyl dipeptides commonly used as taste modulators (e.g., γ-Glu-Val-Gly EC50 ~13 μM for CaSR activation in HEK293 cells, but kokumi threshold not directly comparable) [2]. The low threshold makes γ-Glu-Glu a potent kokumi enhancer at concentrations achievable in fermented foods such as Gouda cheese, sourdough bread, and soy sauce [1].

Food Science Taste modulation CaSR agonist

Enzymatic Inhibition Profile: γ-Glu-Glu vs. Other γ-Glutamyl Peptides

γ-Glu-Glu serves as a competitive inhibitor for glutamate in certain enzymatic systems. At 10 mM, γ-Glu-Glu produces 70% inhibition of glutamate-dependent reactions; at 0.0095 mM, it achieves 50% inhibition, demonstrating a wide inhibitory range [1]. Phosphonate and phosphinate analogues of N-acylated γ-glutamylglutamate are potent inhibitors of glutamate carboxypeptidase II (GCP II), with K_i values in the nanomolar range, making the γ-Glu-Glu scaffold a privileged starting point for inhibitor design [2]. This inhibitory profile differs from that of glutathione (γ-Glu-Cys-Gly), which primarily serves as a substrate for GGT and is not a GCP II inhibitor.

Enzymology Glutamate carboxypeptidase II Inhibitor

Gamma-Glutamylglutamate (1116-22-9): Validated Research & Industrial Application Scenarios


Neuroscience Research: GluN2B-Selective NMDA Receptor Modulation

Researchers studying NMDA receptor subunit-specific pharmacology can employ γ-Glu-Glu as a partial agonist with demonstrated preference for GluN2B-containing receptors over GluN2A [1]. This selectivity, coupled with its activity as a positive modulator at low concentrations, makes it a valuable tool for probing the role of GluN2B subunits in synaptic plasticity, ischemia, and neurodegenerative processes. Its endogenous origin and dependence on synaptic transmission (blocked by TTX) provide physiological relevance not achievable with synthetic NMDA receptor ligands [1].

Metabolic Biomarker Development: GGT Activity Assessment

Because tissue levels of γ-Glu-Glu are exquisitely sensitive to γ-glutamyl transpeptidase (GGT) inhibition—showing a 70% reduction upon acivicin treatment compared to only 36% reduction for γ-Glu-Gln [2]—γ-Glu-Glu can serve as a specific biomarker for GGT activity in preclinical models of liver disease, oxidative stress, and xenobiotic detoxification. Quantification via LC-MS/MS offers superior specificity compared to enzymatic activity assays.

Food Industry: Clean-Label Kokumi Flavor Enhancement

Food scientists seeking to reduce salt, sugar, or fat while maintaining palatability can utilize γ-Glu-Glu for its low kokumi threshold (17.5 μM) [3]. This dipeptide is naturally present in fermented foods such as Gouda cheese, sourdough bread, and soy sauce, enabling clean-label formulation strategies. The concentration required for kokumi perception is more than two orders of magnitude lower than that needed for umami, minimizing off-tastes [3].

Medicinal Chemistry: GCP II Inhibitor Scaffold Development

Medicinal chemists targeting glutamate carboxypeptidase II (GCP II) for prostate cancer or neurological indications can use γ-Glu-Glu as a starting scaffold for structure-activity relationship (SAR) studies. N-acylated γ-glutamylglutamate analogues exhibit nanomolar K_i values for GCP II, and the γ-Glu-Glu backbone provides a validated platform for further optimization [4].

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